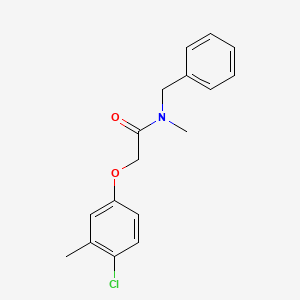

1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine and related compounds typically involves nucleophilic substitution reactions. For instance, the synthesis of a similar compound, 1-benzhydryl-4-methanesulfonyl-piperazine, was achieved through the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride, characterized by spectroscopic techniques and investigated via X-ray crystallography (Naveen et al., 2007).

Molecular Structure Analysis

X-ray crystallography studies reveal that compounds like 1-benzhydryl-4-methanesulfonyl-piperazine crystallize in the monoclinic crystal class. The piperazine ring typically adopts a chair conformation, with a distorted tetrahedral geometry around the sulfonyl (S) atom, highlighting the structural intricacies of such molecules (Naveen et al., 2007).

Chemical Reactions and Properties

These compounds often exhibit unique reactivity patterns due to their functional groups. For example, hyperbranched polymers can be synthesized from reactions involving piperazine derivatives, showcasing the versatility and reactivity of these molecules in forming complex structures (Yan & Gao, 2000).

科学的研究の応用

Clinical Applications in Psychopharmacology:

- A study by Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, which is structurally related to 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine. This compound was oxidized to various metabolites, revealing its potential therapeutic applications in treating major depressive disorders (Hvenegaard et al., 2012).

Antibacterial and Antimicrobial Research:

- Matsumoto and Minami (1975) developed compounds with antibacterial activity, including those derived from piperazine, which is a part of the 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine structure. These compounds showed significant in vitro and in vivo activity against gram-negative bacteria (Matsumoto & Minami, 1975).

- Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including piperazine-based compounds, exhibiting antimicrobial activities against various microorganisms, indicative of their potential in antimicrobial drug development (Bektaş et al., 2010).

Cancer Research:

- Kumar et al. (2007) synthesized novel 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. This indicates the potential of piperazine derivatives in cancer treatment (Kumar et al., 2007).

Drug Metabolism and Pharmacokinetics:

- Kline, Kusma, and Matuszewski (1999) developed a method for determining L-368,899, a non-peptide oxytocin receptor antagonist structurally related to 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine, in human plasma. This study is crucial for understanding the pharmacokinetics of similar compounds (Kline, Kusma, & Matuszewski, 1999).

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-methylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGUDGWRSDNNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-4-(methylsulfonyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)

![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)

![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)

![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)

![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)

![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)